Carumonam vs. Aztreonam: Quantified Superiority Against K. oxytoca β-Lactamase Hydrolysis
The Klebsiella oxytoca β-lactamase hydrolyzes aztreonam at a rate ≥5-fold higher than that of carumonam, though the absolute hydrolysis rate remains less than 1% of that for cephaloridine [1]. This stability advantage translates into markedly superior in vitro activity: carumonam is 16–512 times more active than aztreonam against K. oxytoca strains that produce large amounts of this β-lactamase [2].
| Evidence Dimension | Hydrolysis rate by K. oxytoca β-lactamase |
|---|---|
| Target Compound Data | Hydrolysis rate ≤1% of cephaloridine (carumonam) |
| Comparator Or Baseline | Hydrolysis rate ≥5-fold higher for aztreonam relative to carumonam; ≤1% of cephaloridine for both |
| Quantified Difference | Aztreonam hydrolysis rate ≥5× higher than carumonam; carumonam MIC 16–512× lower against high-enzyme-producing K. oxytoca |
| Conditions | Enzymatic hydrolysis assay with purified K. oxytoca β-lactamase; MIC testing against clinical isolates |
Why This Matters
For procurement in research targeting β-lactamase-producing Enterobacteriaceae, carumonam offers a substantial activity advantage over aztreonam against K. oxytoca strains, a critical consideration when selecting a monobactam for studies involving β-lactamase stability or resistance mechanisms.
- [1] Jones RN, et al. The Anti-Microbial Activity, Beta-Lactamase Stability, and Disk Diffusion Susceptibility Testing of Carumonam (RO 17-2301, AMA-1080), a New Monobactam. Am J Clin Pathol. 1986;86(5):650-657. View Source
- [2] Hirai K, et al. Carumonam: β-lactamase stability and antibacterial activity against β-lactamase-producing bacteria. Chemotherapy. 1987;35(Supplement2):163-171. View Source
